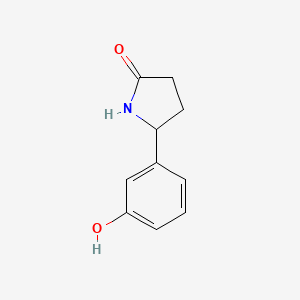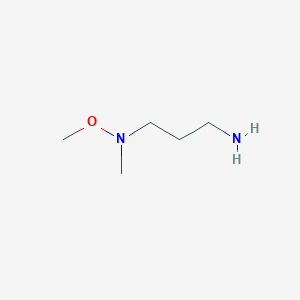![molecular formula C6H4BrN3O B13656324 7-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13656324.png)
7-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one is a heterocyclic compound that contains a bromine atom attached to a pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one can be achieved through various methods. One common approach involves the nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . The reaction conditions typically require high temperatures and long reaction times, often involving microwave-assisted heating or refluxing with specific reagents such as sodium methoxide (NaOMe) or phosphorus oxychloride (POCl3) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of continuous-flow synthesis, which have been applied to similar compounds, could be adapted for large-scale production. This method involves sequential flow operations and integration of workup procedures to maximize efficiency and safety .
化学反応の分析
Types of Reactions
7-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium methoxide (NaOMe), phosphorus oxychloride (POCl3), and other nucleophiles . Reaction conditions often involve high temperatures and prolonged reaction times to achieve the desired transformations .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
7-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly as an inhibitor of enzymes and receptors involved in various diseases.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
作用機序
The mechanism of action of 7-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function . The exact pathways and molecular targets involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to 7-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one include:
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine: This compound has a similar core structure but differs in the position of the bromine atom and the presence of an amine group.
Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: These compounds share the pyrrolo[1,2,4]triazine core but may have different substituents and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical space in drug discovery and material science .
特性
分子式 |
C6H4BrN3O |
|---|---|
分子量 |
214.02 g/mol |
IUPAC名 |
7-bromo-3H-pyrrolo[1,2-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C6H4BrN3O/c7-4-1-5-2-8-9-6(11)10(5)3-4/h1-3H,(H,9,11) |
InChIキー |
YEQFUPZSZKOAPH-UHFFFAOYSA-N |
正規SMILES |
C1=C2C=NNC(=O)N2C=C1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


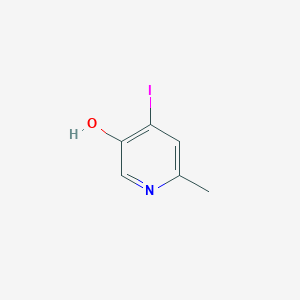
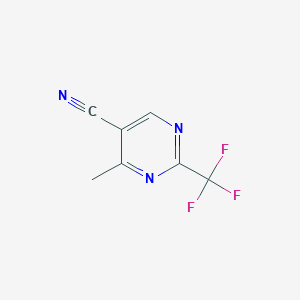
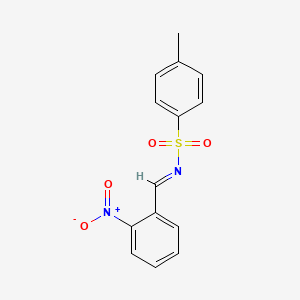
![7,14-dioctyl-4,11-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,10-dithia-7,14-diazatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaene](/img/structure/B13656253.png)
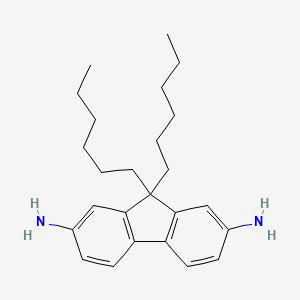
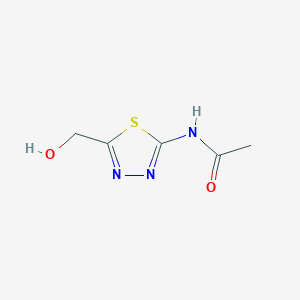
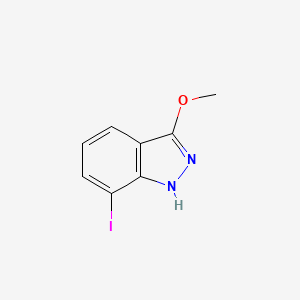
![3-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride](/img/structure/B13656289.png)
![5-Chloro-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13656298.png)
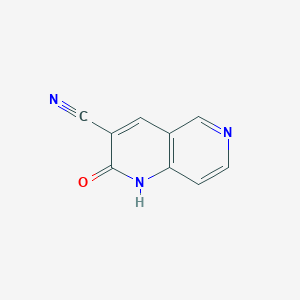
![2-(Bromomethyl)-1-(phenylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B13656312.png)
![Benzamide,N-(2-aminophenyl)-4-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-](/img/structure/B13656314.png)
